1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine

Lipophilicity Physicochemical profiling Drug-likeness

This pyridazine-piperidine building block features a bulky 6-tert-butyl group that serves as a maximal steric probe for mapping kinase ATP-binding pockets and fine-tuning CNS MPO scores. Its primary amine handle enables rapid amide coupling or reductive amination for focused probe libraries. Compared to 6-H, 6-Cl, or 6-CF₃ analogs, this compound provides distinct three-dimensional shape diversity and may confer metabolic shielding of the pyridazine ring in comparative microsomal stability assays. Procure this specific analog to benchmark steric tolerance and lipophilic-pocket interactions in your lead optimization cascade.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
CAS No. 1890434-08-8
Cat. No. B1475665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine
CAS1890434-08-8
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N
InChIInChI=1S/C13H22N4/c1-13(2,3)11-4-5-12(16-15-11)17-8-6-10(14)7-9-17/h4-5,10H,6-9,14H2,1-3H3
InChIKeyPZHARTNZIFGHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine (CAS 1890434-08-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine (CAS 1890434-08-8, molecular formula C₁₃H₂₂N₄, molecular weight 234.34 g/mol) is a synthetic small-molecule building block belonging to the pyridazin-3-yl-piperidin-4-amine chemotype [1]. The compound features a 6-tert-butyl-substituted pyridazine ring linked via its 3-position to the N1 of a piperidine ring bearing a primary amine at the 4-position. Computed physicochemical descriptors include an XLogP3-AA of 1.6, a topological polar surface area (TPSA) of 55 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. These properties place the compound within a favorable range for CNS drug-likeness and oral bioavailability parameters. The pyridazine core serves as a less lipophilic bioisostere of phenyl or other diazine rings, a feature increasingly exploited in medicinal chemistry to modulate pharmacokinetic properties while retaining target engagement [2]. The compound is supplied by multiple vendors, typically at 95% purity, for use as a research intermediate or scaffold in drug discovery programs .

Why 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine Cannot Be Interchanged with Close Pyridazine-Piperidine Analogs


The 6-position substituent on the pyridazine ring is a critical determinant of both physicochemical properties and biological target engagement within the pyridazin-3-yl-piperidin-4-amine chemotype. Substituting the tert-butyl group with hydrogen, chlorine, trifluoromethyl, or aryl groups produces analogs with markedly different lipophilicity (XLogP range ~0.5 to >2.5), steric bulk, and electronic character, each of which can alter kinase ATP-binding site complementarity, GPCR binding kinetics, or metabolic stability [1]. In the SCD1 inhibitor patent series (US9102669B2), for instance, pyridazine 6-position substitution was shown to be a key diversity point for modulating in vitro potency and in vivo pharmacokinetic profiles [2]. Similarly, the pyridazin-3-ylamine D2 receptor antagonist patent (US9468640B2) teaches that the nature of the 6-substituent directly influences dopamine D2 receptor binding affinity and dissociation kinetics, with certain substituents achieving IC₅₀ values below 1 μM while others fail to engage the target [3]. Generic substitution of the 6-tert-butyl moiety with smaller or electronically distinct groups therefore risks loss of desired target potency, altered selectivity profiles, or compromised physicochemical properties for the intended application.

Quantitative Differentiation Evidence for 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 6-tert-Butyl vs. 6-H, 6-Cl, and 6-CF₃ Pyridazine Analogs

The computed lipophilicity (XLogP3-AA) of 1-(6-(tert-butyl)pyridazin-3-yl)piperidin-4-amine is 1.6, which falls within the optimal CNS drug-like range (typically 1–3). By comparison, the des-tert-butyl parent compound 1-(pyridazin-3-yl)piperidin-4-amine has a significantly lower XLogP, and the 6-chloro analog has a lower computed logP of approximately 0.9 (PubChem data), while the 6-trifluoromethyl analog has a higher XLogP of approximately 2.0 due to the electron-withdrawing and lipophilic character of the CF₃ group [1]. The 6-tert-butyl group thus provides a distinct intermediate lipophilicity that balances membrane permeability with aqueous solubility relative to these common alternatives [2].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor/Donor Profile and TPSA Differentiation vs. 6-Chloro and 6-Trifluoromethyl Analogs

1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine possesses one hydrogen bond donor (primary amine) and four hydrogen bond acceptors (two pyridazine nitrogens + one piperidine nitrogen + one primary amine nitrogen), with a TPSA of 55 Ų [1]. This TPSA value is below the commonly cited threshold of 60–70 Ų for optimal oral absorption and is well within the range (40–90 Ų) for potential CNS penetration. The 6-chloro analog introduces an additional halogen-bond acceptor character with a TPSA of approximately 55 Ų but altered electrostatic potential, while the 6-CF₃ analog maintains a similar TPSA (~55 Ų) but with strongly electron-withdrawing character that can influence π-stacking interactions in target binding pockets [1]. The tert-butyl group uniquely contributes steric bulk without introducing additional polar surface area or strong electronic perturbations, preserving the core H-bond pharmacophore while modulating shape complementarity [2].

Hydrogen bonding TPSA Oral bioavailability

Rotatable Bond Count and Conformational Restriction Relative to Extended Side-Chain Analogs

1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine has only 2 rotatable bonds (the bond connecting the pyridazine and piperidine rings, and the C–NH₂ bond at the piperidine 4-position), computed by Cactvs 3.4.6.11 [1]. In contrast, analogs featuring longer 6-position substituents (e.g., 6-phenyl, 6-benzyl, or 6-phenoxy derivatives) introduce additional rotatable bonds, increasing conformational entropy. The 6-tert-butyl group is essentially a rigid, spherical substituent with minimal internal rotational freedom, providing conformational restriction that can reduce the entropic penalty upon target binding compared to flexible-chain analogs. The 1-(6-chloropyridazin-3-yl)piperidin-4-amine analog has the same number of rotatable bonds (2) but a smaller steric footprint [1]; the 6-phenyl analog introduces at least one additional rotatable bond.

Conformational flexibility Entropic binding penalty Ligand efficiency

Purity Specification and Vendor Availability Relative to In-Class Analogs

1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is commercially available from multiple vendors with a typical purity specification of 95% . In comparison, the 6-CF₃ analog (CAS 1211538-96-3) is available from Bidepharm at ≥97% purity with NMR, HPLC, and GC quality control documentation , while the 6-chloro analog (CAS 100241-10-9) is available as the dihydrochloride salt but with fewer vendors providing detailed analytical certificates . The tert-butyl analog occupies a middle ground: more lipophilic than the chloro analog (potentially beneficial for membrane penetration in cellular assays) but with a purity specification that may require additional in-house purification for stringent biochemical assay requirements compared to the higher-purity 6-CF₃ alternative.

Chemical purity Procurement reliability Quality control

Recommended Research and Procurement Application Scenarios for 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine


Kinase Inhibitor Scaffold Optimization: Steric SAR Probing at the Hinge-Binding Region

Based on the observation that pyridazine-piperidine amines have been broadly claimed as kinase inhibitor scaffolds (including SCD1 inhibitors in US9102669B2 and Syk inhibitors in JP2013010739A), the 6-tert-butyl analog is well-suited for systematic steric SAR studies at the kinase hinge-binding region [1]. Its computed XLogP of 1.6 and TPSA of 55 Ų place it within drug-like chemical space, and the bulky tert-butyl group serves as a maximal steric probe relative to 6-H, 6-Cl, or 6-CF₃ comparators. Researchers can use this compound to define the steric tolerance of a given kinase ATP-binding pocket and compare binding affinity shifts relative to smaller 6-substituted analogs to map the lipophilic pocket adjacent to the hinge region.

CNS Drug Discovery Programs: Balancing Permeability and Efflux Liability

The compound's intermediate lipophilicity (XLogP = 1.6) and low TPSA (55 Ų) make it a candidate for CNS-penetrant lead series, where pyridazine-piperidine D2 receptor antagonist pharmacophores have demonstrated antipsychotic activity without motor side effects (US9468640B2) [2]. The tert-butyl group provides a distinct lipophilicity point between the more polar unsubstituted analog and the more lipophilic 6-CF₃ analog, enabling fine-tuning of CNS MPO (Multiparameter Optimization) scores. Procurement of this specific analog allows medicinal chemistry teams to benchmark CNS penetration parameters (e.g., P-gp efflux ratio, brain-to-plasma ratio) against other 6-substituted variants in cassette PK studies.

Chemical Biology Tool Compound Development: Shape-Based Target Engagement Probes

The 6-tert-butyl group provides unique three-dimensional shape characteristics (spherical steric bulk) compared to planar or linear 6-substituents (Cl, CF₃, phenyl), making this compound useful as a shape-diverse probe in chemical biology campaigns [1]. When used alongside analogs bearing 6-Cl or 6-CF₃ groups in panels of kinase or GPCR selectivity screens, differential hit patterns can reveal steric-driven selectivity determinants, distinguishing shape-sensing binding pockets from those primarily responsive to electronic effects. The compound's primary amine handle at the piperidine 4-position further enables facile derivatization (e.g., amide coupling, reductive amination) for generating focused probe libraries.

Metabolic Stability Optimization: Steric Shielding of the Pyridazine Core

The bulky tert-butyl group at the pyridazine 6-position may provide steric shielding against cytochrome P450-mediated oxidative metabolism of the pyridazine ring, a common metabolic liability for unsubstituted or electron-deficient pyridazines [3]. In comparative in vitro microsomal or hepatocyte stability assays, this compound can be evaluated head-to-head with the 6-H and 6-Cl analogs to quantify the metabolic stabilization conferred by the tert-butyl group. Such data are critical for lead series where pyridazine ring metabolism limits in vivo half-life, and where the tert-butyl analog may offer a synthetically accessible solution without introducing additional heteroatoms that could alter solubility or off-target pharmacology.

Quote Request

Request a Quote for 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.